molecular formula C9H12N2O2 B1387236 N-(2-amino-5-methoxyphenyl)acetamide CAS No. 57946-57-3

N-(2-amino-5-methoxyphenyl)acetamide

Cat. No.: B1387236
CAS No.: 57946-57-3
M. Wt: 180.2 g/mol
InChI Key: UIEXYFNZUVYFHR-UHFFFAOYSA-N
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Description

N-(2-amino-5-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features both an acetamide and an amino functional group on a methoxyphenyl ring, making it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research . Its structure, with a molecular weight of 180.20, offers multiple sites for chemical modification, allowing researchers to develop a diverse array of more complex molecules . The primary research value of this compound lies in its role as a precursor or building block. Its structural motif is relevant in the exploration of novel pharmacologically active agents. As a fine chemical, it is essential for researchers working in drug discovery and development pipelines. Proper handling and storage are required to maintain its stability; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . Attention: This product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2-amino-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEXYFNZUVYFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-methoxyphenyl)acetamide typically involves the reaction of 2-amino-5-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-amino-5-methoxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

    Procedure: 2-amino-5-methoxyaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines with reduced functional groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-amino-5-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of N-(2-amino-5-methoxyphenyl)acetamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₁₂N₂O₂ ~180.2 2-NH₂, 5-OCH₃ Polar, basic (amino group)
N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)-acetamide C₂₀H₂₁N₃O₄S ~399.5 4-OCH₃, sulfonylquinazoline High MW, anticancer activity
N-(2-Methoxy-5-methylphenyl)-acetamide C₁₀H₁₃NO₂ 179.22 2-OCH₃, 5-CH₃ Less polar (methyl substitution)
N-(2-Methoxy-5-nitrophenyl)acetamide C₉H₁₀N₂O₄ 226.19 2-OCH₃, 5-NO₂ Nitro group increases toxicity

Key Observations :

  • Bioactivity : Methoxy-substituted acetamides (e.g., compounds 38–40 in ) exhibit anticancer activity, suggesting that the 5-methoxy group may contribute to cellular targeting .

Pharmacological Activities

Anticancer Potential
  • Methoxy Derivatives : N-(4-methoxyphenyl)-acetamide derivatives demonstrated potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 µM) . The para-methoxy group may stabilize interactions with hydrophobic enzyme pockets.
Metabolic and Neurological Implications
  • N-Acetyl-5-methoxykynuramine (), a melatonin metabolite, shares structural similarities (5-methoxy, amino-derived groups) and may suggest antioxidant or neuroprotective pathways for the target compound .

Biological Activity

N-(2-amino-5-methoxyphenyl)acetamide, a compound belonging to the acetamide class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2, with a molecular weight of 180.20 g/mol. The compound features an amino group and a methoxy group on the phenyl ring, which are crucial for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
SolubilitySoluble in water
Melting Point120-122 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various acetamide derivatives, including this compound. The results demonstrated low Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating high potency.

Anticancer Properties

Research has shown that this compound possesses anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies revealed significant reductions in cell viability across several cancer cell lines.

Case Study: Anticancer Mechanism

In a controlled study, treatment with this compound led to increased markers of apoptosis and decreased expression of anti-apoptotic proteins in human cancer cell lines.

Anti-inflammatory Effects

The compound has been reported to modulate inflammatory responses by interacting with cytokines and other mediators involved in inflammation. Experimental models suggest a reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study: Inflammatory Response Modulation

In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino and methoxy substituents enhance its binding affinity to specific enzymes or receptors, influencing several biochemical pathways.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli with low MIC values
AnticancerInduces apoptosis; reduces cell viability in cancer lines
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels in inflammatory models

Q & A

Q. What are the established synthesis protocols for N-(2-amino-5-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic acyl substitution or multi-step coupling. A validated approach includes:

Intermediate Preparation : React 2-amino-5-methoxyphenol with acetyl chloride in acetonitrile under iodine catalysis (4 mol%) at 60°C for 6 hours to form the acetamide backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.

Optimization : Yield improvements (from ~60% to 75%) are achievable by:

  • Controlling moisture levels (anhydrous conditions).
  • Slow addition of acetyl chloride to prevent side reactions.
  • Post-reaction quenching with ice-water to stabilize the product.

Q. Which spectroscopic techniques are most effective for structural elucidation, and what characteristic peaks should researchers expect?

Methodological Answer:

  • NMR (¹H/¹³C) :
    • ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for H-3 and H-4), NH₂ at δ 5.1 ppm (broad singlet), and methoxy at δ 3.8 ppm. Acetamide methyl appears at δ 2.1 ppm .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, methoxy carbon at ~55 ppm, and aromatic carbons between 110–150 ppm .
  • FTIR : Strong C=O stretch at 1650–1680 cm⁻¹, N-H bend (amide) at 1550 cm⁻¹, and methoxy C-O at 1250 cm⁻¹ .
  • XRD : For crystalline samples, monitor intermolecular hydrogen bonds (N-H⋯O, C-H⋯O) and dihedral angles between aromatic rings (e.g., 73.7° in analogous structures) .

Q. What are the key handling considerations based on physicochemical properties?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound’s melting point (~150–160°C) suggests stability at room temperature but sensitivity to prolonged heat .
  • Solubility : Prefer polar aprotic solvents (DMSO, DMF) for biological assays. For crystallization, use ethanol/water mixtures (4:1) .
  • Safety : While toxicity data is limited, follow standard acetamide precautions: use fume hoods, nitrile gloves, and avoid inhalation .

Advanced Research Questions

Q. How can crystallization experiments resolve the 3D structure, and what intermolecular interactions dominate packing?

Methodological Answer:

  • Crystallization Design :
    • Use slow evaporation from ethanol/water (4:1) at 4°C.
    • Optimize saturation by incremental solvent addition.
  • Key Interactions :
    • Hydrogen Bonds : N-H⋯O (amide) and O-H⋯O (methoxy) form R₂²(16) motifs, stabilizing dimers .
    • C-H⋯π Interactions : Between aromatic rings (centroid distances ~3.5 Å).
    • Torsional Angles : Nitro/methoxy groups may twist up to 8.6° from the benzene plane, affecting packing .

Q. What methodologies investigate biological activity against neurological targets?

Methodological Answer:

  • Receptor Binding Assays :
    • Radioligand displacement (e.g., using [³H]PK11195 for peripheral benzodiazepine receptors).
    • Measure IC₅₀ values via competitive binding (cell membranes from astrocytes or glioma cells) .
  • In Silico Docking :
    • Use AutoDock Vina to model interactions with PBR’s cholesterol-binding domain. Focus on methoxy and acetamide groups for hydrogen bonding with Gln58 and Tyr82 .
  • Validation : Compare with known PBR ligands (e.g., SSR180575) using structure-activity relationship (SAR) models .

Q. How to resolve contradictions in solubility studies of derivatives?

Methodological Answer:

  • Statistical Analysis :
    • Apply multivariate regression to correlate substituent effects (e.g., nitro vs. methoxy groups) with solubility.
    • Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
  • Experimental Design :
    • Perform parallel shake-flask assays (pH 7.4 PBS vs. DMSO) at 25°C.
    • Validate with HPLC-UV (λ = 254 nm) for concentration quantification .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show 40% lower aqueous solubility than methoxy analogues due to reduced hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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